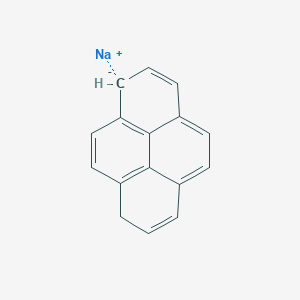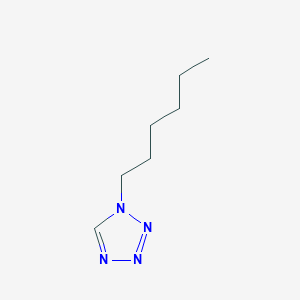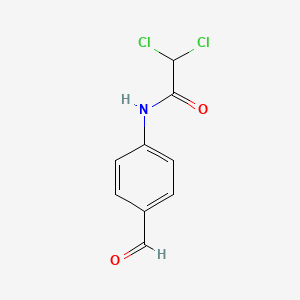
2,2-dichloro-N-(4-formylphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dichloro-N-(4-formylphenyl)acetamide is an organic compound with the molecular formula C9H7Cl2NO2 It is a derivative of acetamide, featuring a dichloromethyl group and a formylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dichloro-N-(4-formylphenyl)acetamide typically involves the reaction of 4-formylphenylamine with dichloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
4-Formylphenylamine+Dichloroacetyl chloride→this compound+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dichloro-N-(4-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atoms under basic conditions.
Major Products Formed
Oxidation: 2,2-Dichloro-N-(4-carboxyphenyl)acetamide.
Reduction: 2,2-Dichloro-N-(4-hydroxymethylphenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dichloro-N-(4-formylphenyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,2-dichloro-N-(4-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The dichloromethyl group can also participate in electrophilic reactions, further contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2-Dichloro-N-(4-chlorophenyl)acetamide
- 2,2-Dichloro-N-(4-methoxyphenyl)acetamide
- 2,2-Dichloro-N-(4-isopropylphenyl)acetamide
Uniqueness
2,2-Dichloro-N-(4-formylphenyl)acetamide is unique due to the presence of both a dichloromethyl group and a formyl group. This combination imparts distinct chemical reactivity and potential biological activity, differentiating it from other similar compounds.
Propriétés
Formule moléculaire |
C9H7Cl2NO2 |
|---|---|
Poids moléculaire |
232.06 g/mol |
Nom IUPAC |
2,2-dichloro-N-(4-formylphenyl)acetamide |
InChI |
InChI=1S/C9H7Cl2NO2/c10-8(11)9(14)12-7-3-1-6(5-13)2-4-7/h1-5,8H,(H,12,14) |
Clé InChI |
DKDUDJWZKFOBPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C=O)NC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


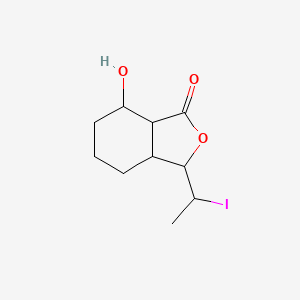
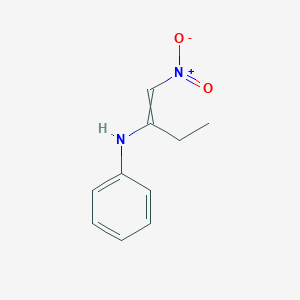
![3,3'-(Ethene-1,2-diyl)di(bicyclo[4.2.0]octa-1,3,5-triene)](/img/structure/B14352881.png)
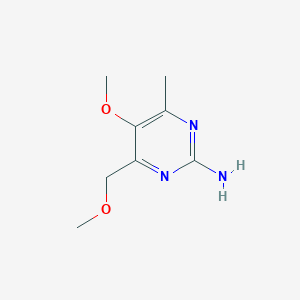
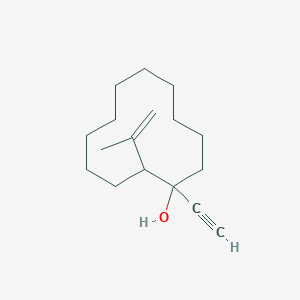
![[(E)-[(2,6-dichlorophenyl)hydrazinylidene]methyl]urea;hydrochloride](/img/structure/B14352893.png)
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)



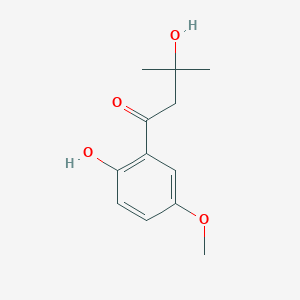
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
